1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpyridinyl moiety, and a pyrrolidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methylpyridinyl Moiety: The methylpyridinyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide: This compound differs by the presence of a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
1-(4-fluorophenyl)-N-(3-ethylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxylic acid: The carboxylic acid derivative may exhibit different solubility and reactivity compared to the carboxamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable for various research applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-11-3-2-8-19-16(11)20-17(23)12-9-15(22)21(10-12)14-6-4-13(18)5-7-14/h2-8,12H,9-10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCZHCCCUCWOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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